4-Fluoro-2-isopropoxyaniline
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-Fluoro-2-isopropoxyaniline is C9H12FNO . The average mass is 205.657 Da and the monoisotopic mass is 205.066971 Da .Physical And Chemical Properties Analysis
4-Fluoro-2-isopropoxyaniline is a white crystalline solid that is soluble in water and organic solvents. The molecular formula is C9H12FNO . The average mass is 205.657 Da and the monoisotopic mass is 205.066971 Da .Scientific Research Applications
4-Fluoro-2-isopropoxyaniline is a chemical compound with the molecular formula C9H12FNO . It’s often used in scientific research, particularly in the field of chemistry. Here are some potential applications:
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Synthesis of Other Compounds : 4-Fluoro-2-isopropoxyaniline can be used as a starting material or intermediate in the synthesis of other chemical compounds . For example, it could be used in the production of pharmaceuticals or other organic compounds.
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Biochemical Research : This compound could also be used in biochemical research, perhaps as a reagent or a building block for more complex molecules .
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Chemical Synthesis : 4-Fluoro-2-isopropoxyaniline could be used in various chemical reactions as a reagent or catalyst .
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Chemical Synthesis : This compound can be used as a building block in the synthesis of more complex molecules . It can be used in various chemical reactions as a reagent or catalyst .
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Pharmaceuticals : 4-Fluoro-2-isopropoxyaniline could potentially be used in the development of new drugs or therapies . Its structure could be manipulated to create compounds with desired pharmacological properties.
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Material Science : In the field of material science, this compound could be used in the development of new materials or in the study of existing ones .
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Biochemical Research : This compound could be used in biochemical research, perhaps as a reagent or a building block for more complex molecules .
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Physiological Research : In physiological research, 4-Fluoro-2-isopropoxyaniline could potentially be used to study the effects of similar compounds on biological systems .
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Environmental Science : This compound could be used in environmental science research, such as studying its behavior in different environmental conditions or its impact on various ecosystems .
Safety And Hazards
properties
IUPAC Name |
4-fluoro-2-propan-2-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJQKVQIWUODTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395990 | |
Record name | 4-Fluoro-2-isopropoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-isopropoxyaniline | |
CAS RN |
148583-65-7 | |
Record name | 4-Fluoro-2-(1-methylethoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148583-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-isopropoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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